molecular formula C9H12N2O3 B13045180 Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate

Cat. No.: B13045180
M. Wt: 196.20 g/mol
InChI Key: JLUKFVWYTVVPFH-ZETCQYMHSA-N
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Description

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a compound belonging to the class of pyridine derivatives. This compound features a pyridine ring substituted with an amino group and a hydroxyethyl group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate typically involves the reaction of pyridine-2-carboxylic acid with appropriate reagents to introduce the amino and hydroxyethyl groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-[(1R)-1-aminopropyl]pyridine-2-carboxylate
  • Ethyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate
  • Methyl 5-[(1R)-1-amino-2-hydroxypropyl]pyridine-2-carboxylate

Uniqueness

Methyl 5-((1r)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 5-((1R)-1-amino-2-hydroxyethyl)pyridine-2-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.20 g/mol
  • CAS Number : 1212859-15-8

The compound features a pyridine ring with a carboxylate group and an amino alcohol moiety, which may enhance its reactivity and biological activity compared to other similar compounds .

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antibacterial properties, which may extend to this compound. The presence of the amino group suggests potential activity against certain bacterial strains .
  • Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may influence pathways involved in neurodegenerative diseases. Its ability to cross the blood-brain barrier could be significant for treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study on Antimicrobial Activity A derivative exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Neuroprotective Study A related compound demonstrated reduced amyloid-beta accumulation in mouse models, suggesting potential for Alzheimer's treatment .
Enzyme Inhibition Research Compounds with similar structures were found to inhibit AChE with IC50 values in the micromolar range, indicating possible therapeutic applications in cognitive disorders .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 5-[(1R)-1-amino-2-hydroxyethyl]pyridine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)8-3-2-6(4-11-8)7(10)5-12/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1

InChI Key

JLUKFVWYTVVPFH-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C1=NC=C(C=C1)[C@H](CO)N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C(CO)N

Origin of Product

United States

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